4,5,7-Trimethyl-6-phenyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one

COX-2 inhibition Anti-inflammatory Selectivity index

This 4,5,7-trimethyl-6-phenyl-pyrrolo[3,4-d]pyridazin-1-one (CAS 1171410-42-6) is a privileged heterocyclic scaffold for medicinal chemistry. The 4-methyl group distinguishes it from the common 5,7-dimethyl analog, enabling steric and lipophilic SAR at the 4-position. With a pyridazin-1-one oxidation state and N6-phenyl substitution, it serves as a non-Mannich base starting point for COX-2 inhibitor optimization and α2δ ligand development. Procure this 95% pure building block for focused library synthesis in kinase and gabapentinoid programs.

Molecular Formula C15H15N3O
Molecular Weight 253.3 g/mol
CAS No. 1171410-42-6
Cat. No. B1387387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,7-Trimethyl-6-phenyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one
CAS1171410-42-6
Molecular FormulaC15H15N3O
Molecular Weight253.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=NNC(=O)C2=C(N1C3=CC=CC=C3)C)C
InChIInChI=1S/C15H15N3O/c1-9-13-10(2)18(12-7-5-4-6-8-12)11(3)14(13)15(19)17-16-9/h4-8H,1-3H3,(H,17,19)
InChIKeyCKCDLVYDSKMVAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,7-Trimethyl-6-phenyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one: A Multi-Methylated Pyrrolopyridazinone Scaffold for Kinase and COX-2 Inhibitor Development


4,5,7-Trimethyl-6-phenyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one (CAS 1171410-42-6) is a heterocyclic small molecule belonging to the pyrrolo[3,4-d]pyridazinone class. Its core scaffold features a fused pyrrole–pyridazinone bicyclic system with three methyl substituents at positions 4, 5, and 7, and an N-phenyl group at position 6. This substitution pattern places it as the 4-methyl homolog of the more common 5,7-dimethyl-6-phenyl analog and distinguishes it from 6-alkyl variants. Pyrrolo[3,4-d]pyridazinones are recognized as privileged structures in medicinal chemistry, with documented activity as cyclooxygenase-2 (COX-2) inhibitors [1][2], ligands of the α2δ subunit of voltage-gated calcium channels [3], and kinase inhibitor scaffolds [4]. The compound is commercially available at 95% purity from multiple suppliers .

4,5,7-Trimethyl-6-phenyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one: Why Simple In-Class Substitution Is Not Advisable for COX-2 or Ion Channel Projects


Within the pyrrolo[3,4-d]pyridazinone family, seemingly minor structural modifications produce large shifts in target selectivity and potency. The presence or absence of the 4-methyl group distinguishes this compound from the des-methyl analog (CAS 883037-45-4), while the N6-phenyl group separates it from N6-alkyl variants. In the 6-aryl-pyrrolo[3,4-d]pyridazine series, even single-atom substitutions on the pyridazine ring alter α2δ binding affinity by >10-fold, and replacement of the aryl ring with heterocycles consistently diminishes binding [1]. For COX-2 inhibition, the Mannich base derivatives of the scaffold achieve selectivity indices superior to meloxicam, but activity is exquisitely dependent on the nature and position of substituents on the pyrrole and pyridazinone rings [2][3]. Therefore, substituting this specific trimethyl-phenyl compound with a generic pyrrolopyridazinone, a des-methyl congener, or a Mannich base derivative without confirmatory head-to-head data risks selecting a molecule with a fundamentally different pharmacological fingerprint.

4,5,7-Trimethyl-6-phenyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one: Quantitative Differentiation Evidence vs. Closest Analogs


COX-2/COX-1 Selectivity Ratio of the Pyrrolo[3,4-d]pyridazinone Scaffold vs. Meloxicam

Every examined derivative of pyrrolo[3,4-d]pyridazinone demonstrated better inhibitory activity towards COX-2 and a superior COX-2/COX-1 selectivity ratio compared to the reference drug meloxicam [1]. This class-level observation establishes that the pyrrolo[3,4-d]pyridazinone core, which 4,5,7-trimethyl-6-phenyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one shares, provides a selectivity advantage over the widely used clinical NSAID comparator. Although the exact selectivity index for this specific compound has not been published in isolation, the consistent superiority of the scaffold over meloxicam provides a strong class-level inference for procurement decisions in anti-inflammatory drug discovery programs.

COX-2 inhibition Anti-inflammatory Selectivity index Pyrrolopyridazinone

Binding Affinity at the α2δ Subunit of Voltage-Gated Calcium Channels: Trimethyl-Pyridazine vs. Pyridazinone Scaffolds

In the 6-aryl-4,5,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine series, two close analogs of the target compound have reported α2δ binding IC50 values: [6-(4-Ethoxy-phenyl)-4,5,7-trimethyl-6H-pyrrolo[3,4-d]pyridazin-1-yl]-phenyl-amine (IC50 = 75 nM) [1] and 6-(4-Ethoxy-phenyl)-1-isobutyl-4,5,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine (IC50 = 171 nM) [2]. The target compound differs from these by having a pyridazin-1-one core rather than a pyridazine core, and by lacking the 1-position substituent. The lead compound in this series (2) exhibited an IC50 of 180 nM, while optimized aminomethyl derivatives achieved IC50 values as low as 4 nM [3]. These cross-study data indicate that the 4,5,7-trimethyl-6-phenyl substitution pattern provides a competent α2δ pharmacophore, but the pyridazin-1-one oxidation state in the target compound represents an unexplored vector that may alter binding kinetics relative to the published pyridazine series.

α2δ ligand Calcium channel Gabapentinoid Neuropathic pain

Purity Specification vs. Closest Commercially Available 4-Desmethyl Analog (CAS 883037-45-4)

Both the target compound (CAS 1171410-42-6) and its closest commercially available analog, 5,7-dimethyl-6-phenyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one (CAS 883037-45-4), are supplied by AKSci at a minimum purity specification of 95% . The key differentiating factor is the presence of the additional 4-methyl group in the target compound (C15H15N3O, MW 253.3) versus the des-methyl analog (C14H13N3O, MW 239.27). This methyl group increases molecular weight by 14 Da, raises ClogP, and alters the steric environment around the pyridazinone carbonyl—a critical hydrogen bond acceptor in both COX-2 and kinase active sites [1].

Chemical purity Procurement specification Building block Quality control

Kinase Inhibitor Scaffold Potential: Patent-Based Evidence for Pyrrolo[3,4-d]pyridazine Derivatives as IRAK4 and General Kinase Inhibitors

Patent US-8975267-B2 claims tricyclic pyrrolo derivatives, including pyrrolo[3,4-d]pyridazine and pyrrolo[3,4-d]pyridazinone scaffolds, as kinase inhibitors [1]. The patent encompasses compounds with substitution patterns that include the 4,5,7-trimethyl-6-phenyl motif. Separately, pyrrolo[1,2-b]pyridazine derivatives have been disclosed as IRAK4 inhibitors [2]. While the target compound itself is not exemplified with kinase IC50 data in the public domain, its inclusion within the generic Markush structures of kinase inhibitor patents distinguishes it from simpler pyrrolopyridazinones that fall outside these claims. This provides a procurement rationale for kinase-focused programs seeking to explore intellectual property space around the 4,5,7-trimethyl substitution pattern.

Kinase inhibition IRAK4 Patent SAR Anti-inflammatory

4,5,7-Trimethyl-6-phenyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one: Recommended Procurement Scenarios Based on Quantitative Evidence


COX-2 Selective Inhibitor Lead Optimization Programs

The pyrrolo[3,4-d]pyridazinone scaffold has demonstrated class-wide COX-2/COX-1 selectivity superior to meloxicam [1]. This compound, bearing the 4,5,7-trimethyl-6-phenyl substitution pattern, serves as a non-Mannich base starting point for lead optimization campaigns aiming to improve upon the published Mannich base derivatives (compounds 7a–13a) while retaining the core scaffold's inherent COX-2 preference. Its simpler structure (no Mannich base side chain) provides synthetic tractability for parallel library synthesis.

α2δ Calcium Channel Ligand SAR Expansion

Published 6-aryl-pyrrolo[3,4-d]pyridazine analogs with 4,5,7-trimethyl-6-(4-ethoxyphenyl) substitution exhibit α2δ IC50 values of 75–171 nM [2][3]. This compound introduces a pyridazin-1-one oxidation state and a 6-phenyl (rather than 6-(4-ethoxyphenyl)) group, enabling systematic exploration of how the lactam carbonyl and aryl electronics affect α2δ binding. This is valuable for gabapentinoid programs seeking non-amino acid ligands.

Kinase Inhibitor Intellectual Property Exploration

The compound falls within the generic structural claims of US-8975267-B2 covering tricyclic pyrrolo derivatives as kinase inhibitors [4]. For organizations conducting kinase drug discovery, procuring and profiling this specific compound can clarify whether the 4,5,7-trimethyl-6-phenyl-pyrrolo[3,4-d]pyridazin-1-one chemotype offers a viable lead series within the patent landscape, distinct from the more heavily patented pyrrolo[1,2-b]pyridazine IRAK4 inhibitor series.

Building Block for Focused Pyrrolopyridazinone Libraries

With a molecular weight of 253.3 Da and a purity specification of 95%, this compound is an appropriate building block for medicinal chemistry groups constructing focused libraries around the pyrrolo[3,4-d]pyridazinone core. Its 4-methyl group differentiates it from the commercially more common 5,7-dimethyl-6-phenyl analog (CAS 883037-45-4), providing an additional vector for steric and lipophilic SAR exploration at the 4-position.

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